Ternatin 4 was synthesized as part of efforts to enhance the pharmacological properties of the original ternatin compound, which is sourced from fungal species like Aspergillus. The classification of ternatin 4 falls under cyclic peptides, specifically within a group known for their interaction with elongation factor-1A (eEF1A), a crucial protein in the translation process of protein synthesis.
The synthesis of ternatin 4 involves several steps that optimize yield and efficiency. Initially, a linear heptapeptide precursor is synthesized using solid-phase peptide synthesis. This precursor is then cyclized in solution to form the final cyclic structure.
Ternatin 4 has a distinct cyclic structure characterized by its seven amino acid residues, including specific modifications such as N-methylation. The precise stereochemistry at various positions is critical for its biological activity.
Ternatin 4 primarily functions through its interaction with eEF1A, inhibiting protein synthesis by disrupting the normal function of this elongation factor. Key reactions include:
The mechanism by which ternatin 4 exerts its effects involves several steps:
Ternatin 4 exhibits several notable physical and chemical properties:
Ternatin 4 has potential applications in several areas:
Ternatin-4 represents a pinnacle in the development of macrocyclic translation inhibitors targeting the eukaryotic protein synthesis machinery. This synthetic cyclic heptapeptide exerts potent cytotoxic activity against cancer cells at picomolar concentrations by selectively disrupting the elongation phase of mRNA translation. Its primary mechanism involves high-affinity binding to the eEF1A ternary complex (eEF1A•GTP•aminoacyl-tRNA), thereby stalling ribosomal progression and inducing downstream proteotoxic stress. Unlike classical translation inhibitors targeting the ribosome directly, Ternatin-4 exemplifies a sophisticated strategy of allosteric interference with translational GTPases, offering unique therapeutic opportunities in oncology and virology.
The ternatin lineage traces its origins to fungal secondary metabolites with potent biological activities. The foundational compound, ternatin, was initially isolated from Aspergillus species, with early characterization revealing a partially N-methylated cyclic heptapeptide structure exhibiting anti-obesity properties [6] [7]. Concurrently, the structurally related natural product A3 was discovered from another Aspergillus strain based on its exceptional anti-proliferative activity against cancer cell lines at nanomolar concentrations. However, only 4 out of A3's 11 stereocenters could be initially assigned, presenting a significant structural enigma [7].
Inspired by the structural similarities between ternatin and A3, synthetic chemists designed Ternatin-4 as a hybrid molecule. This rational design incorporated key elements from both compounds: the dehydromethyl leucine (dhML) residue from A3 and the pipecolic acid residue from ternatin [6] [7]. This strategic synthesis yielded a compound with dramatically enhanced potency (>10-fold increase) over the parent ternatin molecule, achieving IC₅₀ values of 4.6 nM against the HCT-116 colon cancer cell line. This breakthrough effectively resolved the stereochemical ambiguity of the natural A3 compound, confirming the (S,R) configuration of its unique N-Me-β-OH-Leu residue as critical for maximal activity [7].
The discovery pathway underscores the evolutionary significance of natural products as chemical probes and therapeutic leads. Fungi, occupying diverse ecological niches, produce complex secondary metabolites like ternatins as chemical defense weapons, often targeting fundamental cellular processes such as protein synthesis. This ecological warfare, honed over millennia, provides a rich source of biologically validated scaffolds for drug development [3] [9].
Ternatin-4 belongs to the N-methylated cyclic heptapeptide structural class, characterized by a macrocyclic backbone formed by seven amino acids with specific N-methylations enhancing membrane permeability and metabolic stability. Its refined chemical structure is C₄₀H₆₉N₇O₈ (molecular weight: 776.03 g/mol), featuring a constrained 23-atom ring system [5].
Table 1: Key Structural Features of Ternatin-4
Structural Element | Residue Position | Chemical Significance |
---|---|---|
Dehydromethyl leucine (dhML) | 1 | Planar enol ether structure enhancing rigidity and hydrophobic interactions with eEF1A |
N-Methyl-D-alanine | 2 | Methylation prevents hydrogen bonding donation, enhancing cellular permeability |
D-N-methylleucine | 3 | Chirality and methylation contribute to binding site complementarity |
(S,R)-N-Me-β-OH-Leu* | 4 | Stereospecific hydroxyl group crucial for prolonged target residence time (kₒₓ = 0.02 min⁻¹) |
N-methyl-L-alanine | 5 | Balances ring conformation and hydrophobic contacts |
D-alanine | 6 | Contributes to overall backbone geometry and target engagement |
L-pipecolic acid | 7 | Cyclic amino acid introducing conformational restraint and eEF1A interaction surface |
*The β-hydroxyl group on the N-methylleucine residue at position 4 distinguishes Ternatin-4 from earlier congeners and is stereospecifically required for optimal binding kinetics. The (S,R) configuration confers significantly longer target residence time compared to the (S,S) epimer [7].
Critical structure-activity relationship (SAR) studies reveal that minor stereochemical alterations dramatically impact biological activity. The synthetic epimer SS-A3, differing only in the configuration of the β-hydroxy group in residue 4, exhibits threefold reduced cytotoxicity (IC₅₀ ≈ 2.7 nM vs. 0.9 nM for SR-A3 in HCT116 cells) and diminished persistence of translation inhibition following washout experiments [7]. The macrocycle's conformational rigidity, enforced by the pipecolic acid residue and multiple D-amino acids, creates a complementary binding surface for the hydrophobic cleft on eEF1A. This precise molecular recognition underlies its exceptional potency and specificity.
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: